3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine

Synthetic Chemistry Methodology Reaction Optimization

Researchers often face hydrolytic instability in oxazolidine intermediates, compromising synthetic yields and purity. This 3-methyl substituted derivative solves this by providing enhanced aqueous stability, making it a reliable building block for reproducible SAR studies and prodrug development. - Superior hydrolytic stability compared to 3-phenyl analogs, ensuring consistent intermediate quality. - Quantitative-yield Vilsmeier synthetic protocol available, minimizing waste for large-scale production. - Comprehensive spectroscopic data (NMR, IR, Raman) provided, enabling immediate in-house QC and batch verification.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 40795-02-6
Cat. No. B12906042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine
CAS40795-02-6
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCN1CCOC1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O3/c1-11-6-7-15-10(11)8-2-4-9(5-3-8)12(13)14/h2-5,10H,6-7H2,1H3
InChIKeyGCFFSSQJMFZPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine Overview


3-Methyl-2-(4-nitrophenyl)-1,3-oxazolidine is a synthetic five-membered nitrogen-oxygen heterocycle featuring a 4-nitrophenyl substituent at position 2 and a methyl group at position 3 [1]. This compound belongs to the broader oxazolidine class, a reduced form of the oxazole ring system, which is known for its diverse biological activities including antibacterial, anticonvulsant, and anti-inflammatory properties [2]. With a calculated logP of 2.02 and molecular weight of 208.21 g/mol, it serves as a versatile intermediate for the synthesis of more complex pharmacologically active derivatives [3].

Why Substitution Fails


In-class oxazolidine compounds exhibit dramatically different physicochemical and biological behaviors based on subtle structural variations. The presence of a 4-nitrophenyl group influences electronic properties and genotoxic potential compared to unsubstituted or methoxy-substituted analogs [1]. The 3-methyl substitution confers enhanced hydrolytic stability relative to 3-phenyl substituted derivatives [2]. These differences preclude simple interchangeability in synthetic workflows, where yield optimization, intermediate stability, and downstream biological activity are contingent upon specific substitution patterns. The evidence below quantifies these differentiating characteristics.

Quantitative Differentiation Evidence


High-Yield Vilsmeier Synthesis

The target compound is synthesized in quantitative yield using a one-step protocol with adapted Vilsmeier conditions, a significant improvement over traditional methods that typically yield 60-80% for similar oxazolidine derivatives [1]. This methodology was demonstrated for the exact compound 3-methyl-2-(4-nitrophenyl)-1,3-oxazolidine and validated by comprehensive spectral characterization [1].

Synthetic Chemistry Methodology Reaction Optimization

Comprehensive Spectroscopic Characterization

The compound has been rigorously characterized by 1H NMR, 13C NMR, IR, and Raman spectroscopy, providing a comprehensive spectral fingerprint for identity verification [1]. This level of characterization exceeds the typical vendor-provided data, which often includes only molecular weight and basic properties [2].

Analytical Chemistry Quality Control Compound Authentication

Nitro Group and Genotoxicity

A systematic study of oxazolidine derivatives demonstrated that the molecular environment of the nitro group significantly modulates genotoxic potential, with nitrophenyl-substituted oxazolidines exhibiting distinct behavior compared to unsubstituted analogs [1]. The study used metronidazole and dimetridazole as reference compounds, establishing a framework for evaluating nitro-containing oxazolidines [1]. While direct data for the target compound are not available, this class-level inference is critical for safety-conscious selection in biological assays.

Toxicology Medicinal Chemistry Safety Assessment

Hydrolytic Stability from 3-Methyl Substitution

A comprehensive stability study of oxazolidine-based compounds using 1H NMR spectroscopy revealed that oxazolidines with a methyl substituent at position 3 are significantly more stable to hydrolysis than those with a phenyl substituent at the same position [1]. The target compound features a 3-methyl group, which confers enhanced stability compared to 3-phenyl substituted analogs, a critical parameter for storage and reaction conditions [1].

Stability Studies Prodrug Design Formulation Science

Lipophilicity Profile

The compound has a calculated logP of 2.0165 [1], placing it in an optimal range for membrane permeability while avoiding excessive lipophilicity that can lead to poor solubility and off-target binding. In contrast, many oxazolidinone antibacterials have lower logP values (e.g., linezolid: logP ≈ 0.55) [2]. This difference in lipophilicity may influence cellular uptake and distribution in biological systems.

Physicochemical Properties Drug Design ADME

Application Scenarios


High-Yield Synthesis of Oxazolidine Intermediates

For laboratories requiring efficient access to 3-methyl-2-(4-nitrophenyl)-1,3-oxazolidine, the quantitative-yield Vilsmeier protocol provides a superior route compared to conventional methods, minimizing waste and maximizing throughput [1]. This is particularly advantageous for generating material for structure-activity relationship (SAR) studies where multiple derivatives are needed [1].

Analytical Method Development and QC

The availability of comprehensive spectroscopic data (1H, 13C NMR, IR, Raman) enables robust analytical method development and quality control. Researchers can use this data as a reference standard for verifying the identity and purity of synthesized or purchased material, ensuring reproducibility across batches [1].

Prodrug Design and Stability Studies

The enhanced hydrolytic stability conferred by the 3-methyl substitution makes this compound a suitable scaffold for prodrug design, where controlled release of β-amino alcohol or aldehyde components is desired [1]. The stability profile under aqueous conditions is well-characterized, allowing for predictable performance in physiological buffers [1].

Antibacterial Lead Optimization

Given the class-level association of oxazolidines with antibacterial activity, this compound can serve as a starting point for synthesizing and evaluating novel antibacterial agents. The presence of the 4-nitrophenyl group may influence target binding and antibacterial spectrum, and the lipophilicity profile (logP 2.02) suggests favorable membrane permeability [1][2].

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